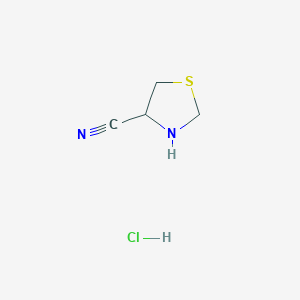

(S)-4-Cyanothiazolidine hydrochloride

Description

Significance of Thiazolidine (B150603) Scaffolds in Modern Organic and Medicinal Chemistry

Thiazolidine and its derivatives, such as thiazolidinones, are recognized as "privileged scaffolds" in medicinal chemistry. This designation stems from their presence in a wide array of biologically active compounds. The thiazolidine ring system is a five-membered heterocycle containing both sulfur and nitrogen atoms, which provides a stable and versatile framework for molecular design. nih.gov

The incorporation of the thiazolidine moiety into molecular structures can confer a range of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.gove3s-conferences.org This broad spectrum of activity is attributed to the ability of the thiazolidine core to interact with various biological targets. Thiazolidine derivatives also serve as ligands in transition metal-catalyzed reactions, highlighting their utility in synthetic organic chemistry. e3s-conferences.orgrsc.org

The Chiral Thiazolidine-4-Carbonitrile System as a Key Research Target

The defining feature of (S)-4-Cyanothiazolidine hydrochloride is the chiral center at the 4-position of the thiazolidine ring, which bears a nitrile (cyanide) group. This specific arrangement is of particular interest in the design of enzyme inhibitors. The nitrile group can act as a "warhead," forming a covalent or non-covalent interaction with the active site of an enzyme.

A prime example of the importance of this system is in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov DPP-4 is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. The cyanothiazolidine moiety can mimic the natural substrate of DPP-4, leading to potent and selective inhibition. The constrained bicyclic core that can be formed from this system helps to prevent the intramolecular formation of inactive species, further enhancing its potential as a drug scaffold. nih.gov

Historical Context of this compound and Related Analogues in Academic Investigations

The development of thiazolidine chemistry is intrinsically linked to the study of amino acids, particularly L-cysteine. The reaction between L-cysteine and aldehydes or ketones provides a straightforward route to chiral thiazolidine-4-carboxylic acids, the direct precursors to the cyanothiazolidine system. nanobioletters.comnovapublishers.com This foundational reaction has been known for decades and has been a cornerstone in the synthesis of various thiazolidine derivatives.

The specific focus on the thiazolidine-4-carbonitrile moiety gained momentum with the rise of mechanism-based enzyme inhibition as a drug design strategy. The recognition of the nitrile group as an effective pharmacophore for interacting with serine proteases like DPP-4 spurred further investigation into the synthesis and application of chiral cyanothiazolidines. The hydrochloride salt form of (S)-4-Cyanothiazolidine enhances its stability and solubility, facilitating its use in synthetic and screening applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-thiazolidine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2S.ClH/c5-1-4-2-7-3-6-4;/h4,6H,2-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSWPRJRULFBTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NCS1)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Derivatization of S 4 Cyanothiazolidine Hydrochloride

Stereoselective Synthesis of the (S)-4-Cyanothiazolidine Framework

The precise spatial arrangement of atoms in a molecule is crucial for its biological function. Therefore, the stereoselective synthesis of the (S)-enantiomer of 4-cyanothiazolidine is of paramount importance. Various strategies have been developed to achieve this, primarily categorized into chiral pool approaches and asymmetric synthetic routes.

Chiral Pool Approaches Utilizing L-Cysteine and its Derivatives

The "chiral pool" is a collection of readily available, inexpensive, and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex chiral molecules. L-cysteine, a naturally occurring amino acid with an (R)-configuration at the α-carbon, is an ideal precursor for the synthesis of (S)-4-cyanothiazolidine due to its inherent chirality and the presence of both thiol and amine functionalities. nih.govnanobioletters.com

The synthesis of thiazolidine-4-carboxylic acid derivatives from L-cysteine is a well-established method. nanobioletters.comnih.gov This typically involves the condensation reaction between L-cysteine and an aldehyde or ketone. nih.gov The resulting thiazolidine-4-carboxylic acid retains the stereochemistry of the starting L-cysteine, leading to the (R)-configuration at the 4-position. To obtain the desired (S)-4-cyanothiazolidine, this carboxylic acid functionality must be converted into a nitrile group.

Asymmetric Synthetic Routes to Thiazolidine-4-Carbonitriles

Asymmetric synthesis aims to create a preponderance of one enantiomer of a chiral molecule from an achiral or racemic starting material. nih.govcardiff.ac.uk This is often achieved through the use of chiral catalysts, reagents, or auxiliaries that influence the stereochemical outcome of a reaction.

While direct asymmetric synthesis of 4-cyanothiazolidines is not extensively documented, the principles of asymmetric synthesis can be applied. For instance, a prochiral substrate could be cyclized in the presence of a chiral catalyst to induce the formation of the (S)-enantiomer. Alternatively, a racemic mixture of 4-cyanothiazolidine could be resolved using chiral chromatography or by derivatization with a chiral resolving agent, followed by separation of the diastereomers and subsequent removal of the chiral auxiliary.

Methodologies for Introducing the Cyano Functionality at the C4 Position

The introduction of the cyano group at the C4 position of the thiazolidine (B150603) ring is a critical step in the synthesis of the target compound. Several synthetic strategies can be envisioned for this transformation.

One common approach involves the conversion of a carboxylic acid group, as found in (S)-thiazolidine-4-carboxylic acid, into a nitrile. This can be achieved through a multi-step process. First, the carboxylic acid is converted into a primary amide. This amide can then be dehydrated using a variety of reagents, such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or trifluoroacetic anhydride (B1165640) (TFAA), to yield the corresponding nitrile.

Alternatively, direct conversion of the carboxylic acid to the nitrile is possible through methods like the use of sulfonyl chlorides and amines, or via activation with reagents such as cyanuric chloride followed by treatment with an ammonia (B1221849) source. Another potential route is the nucleophilic substitution of a suitable leaving group at the C4 position with a cyanide source, although this may be more challenging to achieve stereoselectively.

Diversification Strategies for (S)-4-Cyanothiazolidine Hydrochloride Analogues

To explore the chemical space around the (S)-4-cyanothiazolidine scaffold and to investigate structure-activity relationships (SAR), the synthesis of a diverse range of analogues is essential. This can be achieved by modifying the thiazolidine ring itself or by functionalizing the nitrogen atom.

Synthesis of Substituted Thiazolidine Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how modifications to a molecule's structure affect its biological activity. nih.gov By systematically altering different parts of the (S)-4-cyanothiazolidine molecule, researchers can identify key structural features responsible for its desired effects.

For example, substituents can be introduced at various positions on the thiazolidine ring. The synthesis of 2-substituted thiazolidine derivatives can be achieved by using different aldehydes or ketones in the initial condensation reaction with L-cysteine. lookchem.com Modifications at the 5-position can also be explored, although this is generally more synthetically challenging. The biological activity of these analogues can then be evaluated to build a comprehensive SAR profile.

| Modification Site | Synthetic Strategy | Purpose of Modification |

| C2-Position | Varying the aldehyde/ketone in the initial cyclization | Explore steric and electronic effects on activity |

| C5-Position | Multi-step synthesis from substituted cysteine analogues | Investigate the impact of substitution on ring conformation and binding |

| Thiazolidine Nitrogen | N-acylation, N-alkylation, N-arylation | Modulate solubility, lipophilicity, and hydrogen bonding potential |

Functionalization of the Thiazolidine Nitrogen (N-substitution)

The secondary amine of the thiazolidine ring provides a convenient handle for further functionalization. N-substitution can significantly alter the physicochemical properties of the molecule, such as its polarity, solubility, and ability to form hydrogen bonds, which in turn can influence its biological activity and pharmacokinetic profile.

Common N-functionalization reactions include:

N-Acylation: Reaction with acyl chlorides or anhydrides to introduce amide functionalities.

N-Alkylation: Reaction with alkyl halides or other alkylating agents to introduce various alkyl groups.

N-Arylation: Coupling with aryl halides, often catalyzed by transition metals, to introduce aromatic substituents.

N-Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

These modifications allow for the introduction of a wide array of functional groups, enabling the fine-tuning of the molecule's properties for specific applications.

Modifications at the C2 Position of the Thiazolidine Ring

The C2 position of the thiazolidine ring, situated between the sulfur and nitrogen atoms, presents a unique chemical environment. Direct functionalization of the C2-H bonds on a pre-formed (S)-4-Cyanothiazolidine ring is not a commonly employed strategy due to the lack of inherent reactivity of these protons. Instead, the primary and most versatile methodology for introducing diversity at the C2 position is through the initial synthesis process itself, by varying the carbonyl component that condenses with the cysteine-derived aminothiol (B82208).

This approach allows for the incorporation of a wide array of substituents, including alkyl, aryl, and heterocyclic groups. The reaction involves the condensation of an L-cysteine derivative (where the carboxylic acid has been converted to a functional group precursor for the nitrile) with various aldehydes or ketones. The choice of the carbonyl compound directly dictates the substitution at the C2 position of the resulting thiazolidine ring. For instance, using formaldehyde (B43269) results in an unsubstituted C2 position, while using other aldehydes (R-CHO) or ketones (R-CO-R') leads to mono- or di-substituted C2 derivatives, respectively.

Studies on related thiazolidine-4-carboxylic acids have shown that the ring can exist in equilibrium with its open-chain Schiff base form. nih.gov This ring-chain tautomerism suggests a potential, albeit less direct, strategy for modification. Under specific pH conditions, the ring could open, exposing the imine functional group, which could then be susceptible to nucleophilic attack or exchange, followed by re-cyclization to yield a modified C2-substituted product. nih.gov However, the most practical and widely applied strategy remains the selection of an appropriate carbonyl precursor during the initial ring formation.

The table below illustrates the strategic synthesis of various C2-substituted thiazolidine-4-carbonitrile derivatives by varying the carbonyl reactant.

| Carbonyl Reactant | Resulting C2-Substituent(s) | Product Name (Illustrative) |

| Formaldehyde (HCHO) | -H, -H | (S)-Thiazolidine-4-carbonitrile |

| Acetaldehyde (CH₃CHO) | -H, -CH₃ | (2S,4S)-2-Methylthiazolidine-4-carbonitrile |

| Acetone ((CH₃)₂CO) | -CH₃, -CH₃ | (S)-2,2-Dimethylthiazolidine-4-carbonitrile |

| Benzaldehyde (C₆H₅CHO) | -H, -C₆H₅ | (2S,4S)-2-Phenylthiazolidine-4-carbonitrile |

| Cyclohexanone (C₆H₁₀O) | Spiro-cyclohexyl | (S)-1-Thia-4-azaspiro[4.5]decane-2-carbonitrile |

Mechanistic Insights into Thiazolidine Ring Formation and Functionalization Reactions

Condensation Reactions in Thiazolidine Synthesis

The formation of the thiazolidine ring is a classic example of a condensation reaction, typically involving an aminothiol and a carbonyl compound (an aldehyde or ketone). nih.gov The synthesis of (S)-4-Cyanothiazolidine or its derivatives from an L-cysteine precursor follows a well-established mechanistic pathway.

The reaction is initiated by the nucleophilic attack of the primary amine group of the cysteine derivative onto the electrophilic carbonyl carbon of the aldehyde or ketone. This addition forms a tetrahedral intermediate known as a carbinolamine. The carbinolamine is generally unstable and is in equilibrium with the starting materials.

In the subsequent step, the carbinolamine undergoes dehydration (loss of a water molecule) to form an imine, commonly referred to as a Schiff base. This step is often the rate-determining step and can be catalyzed by either acid or base. The formation of this imine intermediate is a critical part of the mechanism. nih.gov

The final step is an intramolecular cyclization. The thiol (-SH) group, being a potent nucleophile, attacks the electrophilic carbon of the imine C=N double bond. This intramolecular ring-closure is typically rapid and results in the formation of the stable five-membered thiazolidine heterocyclic ring. This sequence ensures the creation of the core thiazolidine structure.

Dehydration Reactions for Cyanothiazolidine Formation

The cyano group at the C4 position of this compound originates from the carboxylic acid group of the L-cysteine starting material. The transformation of a carboxylic acid to a nitrile is fundamentally a dehydration process, though it typically proceeds via the corresponding primary amide.

Formation of the thiazolidine ring from L-cysteine and a carbonyl compound, yielding (S)-thiazolidine-4-carboxylic acid.

Conversion of the carboxylic acid group to a primary amide, forming (S)-thiazolidine-4-carboxamide. This can be achieved through various standard methods, such as conversion to an acyl chloride followed by reaction with ammonia.

Dehydration of the primary amide to yield the target nitrile, (S)-4-Cyanothiazolidine.

The mechanism of this final dehydration step is crucial. It requires a potent dehydrating agent, such as phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or trifluoroacetic anhydride (TFAA). The mechanism generally involves two key stages:

Activation of the Amide Oxygen: The dehydrating agent reacts with the oxygen atom of the amide carbonyl group. This converts the hydroxyl portion of the amide's enol tautomer into a good leaving group (e.g., a phosphate (B84403) or chloride-containing group).

Elimination: A base (which can be a solvent, another reactant, or the conjugate base of the dehydrating agent) abstracts the protons from the amide nitrogen. This is followed by the elimination of the activated oxygen-containing group. This E2-like elimination process results in the formation of the carbon-nitrogen triple bond characteristic of the cyano (nitrile) group, with the formal loss of a molecule of water. This final step completes the synthesis of the cyanothiazolidine structure.

Stereochemical Control and Chiral Purity in S 4 Cyanothiazolidine Research

Enantiomeric Purity and its Impact on Research Outcomes

Enantiomeric purity, or enantiomeric excess (e.e.), is a critical parameter in the study of chiral compounds. In pharmaceutical research, for instance, it is common for one enantiomer (the eutomer) to exhibit the desired therapeutic effect, while the other (the distomer) may be inactive or even cause adverse effects. nih.govmdpi.comnih.gov The precise determination and control of enantiomeric purity are therefore paramount.

Table 1: Hypothetical Impact of Enantiomeric Purity on Research Applications

| Research Area | Potential Impact of High Enantiomeric Purity | Potential Consequences of Low Enantiomeric Purity |

| Pharmacology | Accurate determination of biological activity and therapeutic index. | Inaccurate assessment of drug potency; potential for unforeseen side effects. |

| Asymmetric Catalysis | High stereoselectivity in the catalyzed reaction, leading to the desired product enantiomer in high yield. | Low stereoselectivity, resulting in a mixture of enantiomeric products. |

| Material Science | Formation of well-ordered chiral supramolecular structures with predictable properties. | Disruption of chiral self-assembly, leading to materials with inconsistent or undesirable properties. |

Analytical Techniques for Chiral Purity Determination of (S)-4-Cyanothiazolidine Hydrochloride

Several analytical techniques are employed to determine the enantiomeric purity of chiral compounds. The most common methods are high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), both of which can be adapted for chiral separations. nih.govnih.govnih.gov

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers. mdpi.comresearchgate.net This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs are among the most widely used for a broad range of chiral compounds. nih.gov

Capillary Electrophoresis (CE): Chiral CE offers high separation efficiency and requires only a small amount of sample. nih.govnih.govmdpi.com Enantiomeric separation is achieved by adding a chiral selector to the background electrolyte. Cyclodextrins and their derivatives are common chiral selectors used in CE. mdpi.com

While specific methods for this compound are not detailed in the literature, the table below outlines general conditions that could be adapted for its analysis.

Table 2: General Approaches for Chiral Purity Determination

| Technique | Chiral Selector/Stationary Phase | General Principle |

| Chiral HPLC | Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) | Differential interaction of enantiomers with the chiral stationary phase, leading to separation based on retention time. |

| Chiral Capillary Electrophoresis | Cyclodextrins (e.g., β-cyclodextrin derivatives) | Formation of transient diastereomeric complexes between the enantiomers and the chiral selector, resulting in different electrophoretic mobilities. |

Stereoselective Transformations and Epimerization Studies within the Thiazolidine (B150603) System

Stereoselective transformations are chemical reactions that favor the formation of one stereoisomer over others. The synthesis of enantiomerically pure compounds like this compound would rely on such transformations.

Epimerization is the change in the configuration at one of several stereocenters in a molecule. In the context of the thiazolidine system, the stereocenter at the 4-position (C4) could be susceptible to epimerization under certain conditions, such as in the presence of acid or base. This would lead to the formation of the corresponding (R)-enantiomer, thereby reducing the enantiomeric purity of the desired (S)-isomer. Studies on related thiazolidine derivatives have explored such stereochemical instabilities. The potential for epimerization is a critical consideration in the synthesis, purification, and storage of chiral thiazolidine compounds.

Chiral Amplification and Induction Phenomena in Supramolecular Assemblies Involving Chiral Thiazolidines

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. When chiral molecules self-assemble, they can form larger, ordered structures with a preferred handedness (supramolecular chirality). nih.govrsc.org

Chiral Amplification: This phenomenon, often referred to as the "sergeant and soldiers" effect, occurs when a small number of chiral molecules (the sergeants) can induce a large number of achiral molecules (the soldiers) to form a supramolecular assembly with a specific chirality. tue.nlelsevierpure.com This leads to a significant amplification of the initial chiral signal.

Chiral Induction: This is the transfer of chirality from a chiral molecule to an achiral one within a supramolecular assembly. nih.gov

While there is no specific literature detailing the involvement of this compound in such phenomena, chiral thiazolidine derivatives, in general, have the potential to act as chiral building blocks in supramolecular chemistry. The presence of the nitrile group and the thiazolidine ring offers sites for hydrogen bonding and other non-covalent interactions, which could facilitate their incorporation into larger chiral assemblies. nih.govnih.gov The efficiency of any chiral amplification or induction would be directly linked to the enantiomeric purity of the chiral thiazolidine component.

Reactivity Profiles and Mechanistic Investigations of S 4 Cyanothiazolidine Hydrochloride Transformations

Reactivity of the Thiazolidine (B150603) Ring System

The thiazolidine ring is a saturated five-membered heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. e3s-conferences.org Its reactivity is primarily dictated by the presence of these two heteroatoms. The lone pairs of electrons on the nitrogen and sulfur atoms confer nucleophilic character to the ring. nih.gov The ring itself is generally stable but can undergo a variety of transformations, including oxidation, acylation, and alkylation at the nitrogen atom.

Transformations Involving the Cyanide Group

The cyanide (nitrile) group (-C≡N) at the C4 position is a versatile functional group that can undergo several important transformations. The reactivity of the nitrile is characterized by the electrophilic nature of the carbon atom and the nucleophilic nature of the nitrogen atom.

One of the most common reactions of nitriles is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid or a primary amide as an intermediate. youtube.com In the context of (S)-4-Cyanothiazolidine hydrochloride, the acidic medium provided by the hydrochloride salt can facilitate acid-catalyzed hydrolysis. The mechanism involves protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon, making it more susceptible to nucleophilic attack by water. youtube.com

Another key transformation is the reduction of the nitrile group. This can be accomplished using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield a primary amine. This transformation converts the cyano group into an aminomethyl group, significantly altering the molecule's structure and properties. Additionally, the nitrile group can react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine.

| Transformation | Reagents/Conditions | Product Functional Group | Reference |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid | youtube.com |

| Basic Hydrolysis | OH⁻, H₂O, Heat | Carboxylate (then Carboxylic Acid upon workup) | youtube.com |

| Reduction | 1. LiAlH₄, Ether 2. H₂O | Primary Amine | |

| Reaction with Grignard Reagent | 1. R-MgBr, Ether 2. H₃O⁺ | Ketone |

Ring Opening and Recyclization Mechanisms of Thiazolidine Derivatives

Thiazolidine derivatives are known to exist in equilibrium with their open-chain Schiff base (imine) forms, a phenomenon known as ring-chain tautomerism. rsc.org The position of this equilibrium is highly dependent on factors such as pH, solvent, and the nature of the substituents on the ring. rsc.orgresearchgate.net

The mechanism of ring opening typically involves either C-S or C-N bond cleavage. rsc.org

C-S Bond Cleavage: This pathway often proceeds through a sulfonium (B1226848) intermediate.

C-N Bond Cleavage: This is generally more common and proceeds through an iminium ion intermediate, particularly under acidic conditions. rsc.org The protonated nitrogen in this compound would favor this pathway.

Hydrolysis is a common cause of ring opening. Studies on various thiazolidine derivatives have shown that the process can be initiated by protonation of the ring nitrogen, followed by nucleophilic attack of water at the C2 carbon, leading to the cleavage of the C-N bond. scilit.com

Recyclization can occur from the open-chain intermediate. For example, intramolecular rearrangement can lead to the formation of different heterocyclic systems. There are documented cases of acyl halide-promoted intramolecular rearrangements of thiazolidine derivatives that result in the formation of oxazolidine (B1195125) rings. documentsdelivered.com Similarly, some fused thiazolidine systems undergo hydrolysis where the tetrahydrotriazine ring cleaves first, followed by the opening of the thiazolidine ring itself, indicating a stepwise ring-opening process. researchgate.net

Electrophilic and Nucleophilic Reactions of the Thiazolidine Scaffold

The thiazolidine scaffold possesses both nucleophilic and electrophilic centers, allowing it to react with a wide range of reagents. masterorganicchemistry.com

Nucleophilic Character: The primary nucleophilic sites are the lone pairs of electrons on the sulfur and nitrogen atoms. nih.gov

Nitrogen (N3): The nitrogen atom can act as a nucleophile in reactions such as alkylation and acylation, provided it is in its deprotonated, free-base form. In this compound, the nitrogen is protonated, which significantly reduces its nucleophilicity. Base treatment would be required to enable its reaction as a nucleophile.

Sulfur (S1): The sulfur atom also exhibits nucleophilic properties and can be oxidized to form sulfoxides or sulfones. It can also participate in the formation of sulfonium salts.

Electrophilic Character: The carbon atoms of the ring, particularly C2 and C4, can act as electrophilic centers.

Carbon (C2): This carbon is part of a hemiaminal linkage and becomes highly electrophilic upon protonation of the adjacent nitrogen atom. This makes it susceptible to attack by nucleophiles, often leading to ring opening. rsc.org

Carbon (C4): The carbon atom bearing the cyano group is attached to the electron-withdrawing nitrile. This, combined with its position adjacent to the protonated nitrogen, enhances its electrophilicity towards nucleophilic substitution or addition reactions, although such reactions are less common than those involving the cyanide group itself or the C2 position.

The Hard and Soft Acids and Bases (HSAB) theory can be applied to predict the reactivity of the thiazolidine scaffold. nih.gov The soft sulfur atom will preferentially react with soft electrophiles, while the harder nitrogen atom will react with hard electrophiles. nih.gov

Influence of Protonation State on Reactivity and Stability

The protonation state of the thiazolidine ring, specifically the nitrogen atom, has a profound influence on the molecule's reactivity and stability. nih.gov In this compound, the nitrogen is protonated due to the presence of hydrochloric acid, which has significant chemical consequences.

Reactivity:

Increased Electrophilicity: Protonation of the nitrogen atom withdraws electron density from the ring, increasing the electrophilicity of the ring carbons, especially the C2 carbon. This makes the ring more susceptible to nucleophilic attack and subsequent ring opening. rsc.org

Decreased Nucleophilicity: The protonated nitrogen loses its nucleophilic character as its lone pair of electrons is engaged in a bond with a proton. Therefore, reactions requiring a nucleophilic nitrogen, such as acylation, will not proceed unless a base is added to deprotonate the nitrogen.

Stability: The stability of the thiazolidine ring is highly pH-dependent. researchgate.net Acidic conditions, which favor the protonated form, can promote hydrolysis and ring-opening. Conversely, in neutral or slightly basic conditions, the deprotonated form may be more stable against hydrolysis but could be more susceptible to other reactions like oxidation. The equilibrium between the closed-ring thiazolidine and the open-chain imine form is also heavily influenced by pH. For many thiazolidines, the ring form is predominant, but the proportion of the open-chain form can increase in acidic solutions. rsc.org

The table below summarizes the general effects of pH on the properties of the thiazolidine ring.

| Condition | Protonation State | Effect on Reactivity | Effect on Stability | Reference |

| Acidic (low pH) | Nitrogen is protonated (Ammonium ion) | Increased electrophilicity at C2; Nitrogen is non-nucleophilic. | Decreased stability; favors ring-opening via hydrolysis. | rsc.orgresearchgate.net |

| Neutral/Basic (high pH) | Nitrogen is deprotonated (Free amine) | Nitrogen is nucleophilic; Ring is less electrophilic. | Generally more stable against hydrolysis, but susceptible to other reactions. | researchgate.net |

Applications of S 4 Cyanothiazolidine Hydrochloride in Chemical Biology and Advanced Medicinal Chemistry

Development of Enzyme Inhibitors as Chemical Probes

A primary application of the (S)-4-cyanothiazolidine hydrochloride scaffold is in the creation of inhibitors for post-proline cleaving enzymes. The thiazolidine (B150603) ring acts as a mimic for the proline residue of natural substrates, while the nitrile group can form a covalent bond with the catalytic serine residue in the active site of these enzymes. This mechanism of action has been effectively leveraged to probe the function of key enzymes in various biological pathways.

Dipeptidyl peptidase-IV (DPP-IV) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones like GLP-1 and GIP. wikipedia.org Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced glucose-dependent insulin secretion. nih.gov This makes DPP-IV a significant therapeutic target for type 2 diabetes. medchemexpress.com

This compound serves as a key structural motif for a class of peptidomimetic DPP-IV inhibitors. These inhibitors are designed to resemble the natural substrates of DPP-IV, with the thiazolidine ring mimicking the essential proline residue that the enzyme recognizes. nih.gov The nitrile group acts as an electrophilic "warhead" that forms a reversible covalent adduct with the catalytic serine (Ser630) in the DPP-IV active site. By using these inhibitors as chemical probes, researchers can investigate the intricate roles of the incretin pathway in glucose homeostasis and explore the downstream effects of DPP-IV modulation in metabolic diseases. wikipedia.orgnih.gov

Table 1: DPP-IV Inhibitors Featuring Proline-Mimetic Scaffolds

| Inhibitor Class | Core Scaffold | Mechanism of Action | Application in Research |

|---|---|---|---|

| Cyanopyrrolidines | Pyrrolidine | Covalent modification of catalytic serine | Study of incretin hormone regulation |

| Thiazolidides | Thiazolidine | Mimics proline; potential for covalent interaction | Probing DPP family selectivity and metabolic pathways |

Fibroblast Activation Protein (FAP) is another serine protease that is overexpressed in the stroma of many epithelial cancers and sites of tissue remodeling. nih.gov Its restricted expression pattern makes it an attractive target for both cancer diagnosis and therapy. FAP shares structural homology with DPP-IV, and consequently, inhibitor design strategies can be similar.

The cyanopyrrolidine scaffold, a close structural relative of cyanothiazolidine, has been successfully incorporated into FAP-targeted agents. These molecules can be radiolabeled, often with isotopes like Fluorine-18, to create tracers for Positron Emission Tomography (PET) imaging. These FAP-targeted PET tracers allow for non-invasive visualization of the tumor microenvironment, helping to elucidate the role of cancer-associated fibroblasts in tumor growth, invasion, and metastasis. By providing a clear picture of FAP expression, these chemical probes are instrumental in cancer staging and monitoring the response to therapy. nih.gov

Role as a Chiral Building Block in Complex Molecule Synthesis

The effectiveness of many modern pharmaceuticals is dependent on their specific three-dimensional structure. Single-enantiomer drugs often exhibit greater efficacy and fewer side effects compared to their racemic mixtures. This has driven a high demand for chiral building blocks—enantiomerically pure compounds used as starting materials for the synthesis of complex molecules.

This compound is an exemplary chiral building block. It provides a stereochemically defined core that chemists can elaborate upon to construct larger, more complex molecules with precise stereochemistry. By starting with this enantiomerically pure scaffold, the synthesis of the final active pharmaceutical ingredient is more efficient, avoiding the need for costly and often difficult chiral separation steps later in the process. Its defined stereocenter ensures that the resulting molecule has the correct orientation to bind effectively to its biological target, a critical factor for therapeutic activity.

Strategies for Designing Potent and Selective Molecular Tools

A significant challenge in drug design is achieving selectivity for the target enzyme over other closely related proteins. For instance, inhibitors of DPP-IV must be selective against other dipeptidyl peptidases like DPP-8 and DPP-9 to avoid potential toxicity. nih.gov The (S)-4-cyanothiazolidine scaffold offers a versatile platform for introducing modifications that enhance both potency and selectivity.

Strategies for optimizing inhibitors based on this scaffold include:

Side-Chain Modification: Attaching different chemical groups to the nitrogen atom of the thiazolidine ring can optimize interactions with specific sub-pockets of the enzyme's active site.

Ring Substitution: Introducing substituents, such as a fluorine atom, onto the ring can alter the electronic properties and conformation of the molecule, leading to tighter and more selective binding.

Warhead Optimization: While the nitrile group is effective, other electrophilic groups can be explored to fine-tune the reactivity and reversibility of the covalent interaction with the enzyme's catalytic serine.

These rational design approaches allow medicinal chemists to systematically refine the structure of the lead compound to create highly potent and selective molecular tools for research and therapeutic purposes.

Exploration in Other Biochemical Pathways and Protease Inhibition (e.g., Farnesyltransferase)

While the cyanothiazolidine scaffold is well-established in the inhibition of post-proline cleaving proteases like DPP-IV and FAP, its application in targeting other enzyme classes is less documented. One such enzyme of significant interest in oncology is farnesyltransferase.

Farnesyltransferase is responsible for a key post-translational modification called prenylation, which attaches a farnesyl lipid group to certain proteins, most notably the Ras oncoprotein. This modification is crucial for anchoring Ras to the cell membrane, a prerequisite for its signaling function, which is often hyperactive in cancer. nih.gov Farnesyltransferase inhibitors (FTIs) were developed as experimental cancer drugs to block this process.

Currently, the literature on prominent FTIs does not feature the this compound scaffold. The design of FTIs has typically focused on peptidomimetics that mimic the C-terminal sequence of Ras or on compounds that compete with the farnesyl pyrophosphate substrate. nih.gov However, the principles of covalent and targeted inhibition that make cyanothiazolidine effective against serine proteases could potentially be adapted. The development of cyanothiazolidine-based inhibitors for farnesyltransferase or other non-proline specific proteases remains an area for future scientific exploration.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| GLP-1 (Glucagon-like peptide-1) |

| GIP (Glucose-dependent insulinotropic polypeptide) |

Computational and Theoretical Chemistry Approaches for S 4 Cyanothiazolidine Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations provide a theoretical framework for predicting reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. iitd.ac.inmdpi.com It is particularly useful for calculating the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ias.ac.inresearchgate.net A smaller gap suggests higher reactivity and lower stability. researchgate.net

The energies of these orbitals are used to calculate various global reactivity descriptors that quantify different aspects of a molecule's reactivity. mdpi.comresearchgate.net These descriptors are derived from the conceptual framework of DFT and provide valuable insights into how the molecule will interact with other chemical species. For instance, chemical hardness (η) measures the resistance to change in electron distribution, with harder molecules being less reactive. ias.ac.in The electronic chemical potential (μ) indicates the tendency of electrons to escape from the system. ias.ac.in The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons. mdpi.comias.ac.in

DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G+(d,p) or 6-311++G(d,p), can provide these values for (S)-4-Cyanothiazolidine hydrochloride. mdpi.comnih.govbiointerfaceresearch.com The analysis of these descriptors helps in predicting the sites for nucleophilic and electrophilic attacks. The Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually represents the electron density distribution, with red regions indicating electron-rich areas (prone to electrophilic attack) and blue regions indicating electron-poor areas (prone to nucleophilic attack). nih.gov

| Parameter | Symbol | Formula | Typical Value Range for Thiazolidine (B150603) Derivatives (eV) | Predicted Property |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.0 to -8.0 | Electron-donating ability |

| LUMO Energy | ELUMO | - | -1.0 to -3.0 | Electron-accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.0 to 5.0 | Chemical reactivity and kinetic stability |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 1.5 to 2.5 | Resistance to charge transfer |

| Electronic Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.5 to -5.5 | Electron escaping tendency |

| Electrophilicity Index | ω | μ2 / 2η | 3.0 to 5.0 | Electron-accepting capacity |

DFT calculations are also highly effective in predicting spectroscopic properties. By calculating the vibrational frequencies of the optimized molecular structure, a theoretical infrared (IR) spectrum can be generated. researchgate.net This computed spectrum can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. researchgate.net Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated to aid in the interpretation of experimental ¹H and ¹³C NMR spectra. researchgate.net

Furthermore, DFT is used to explore the conformational landscape of a molecule. For a flexible molecule like this compound, multiple low-energy conformations may exist. By performing a systematic search of the potential energy surface, the various stable conformers (local minima) and the transition states connecting them can be identified. nih.gov This analysis reveals the preferred three-dimensional structures of the molecule and the energy barriers between different conformations. The results of such studies are crucial for understanding how the molecule's shape influences its reactivity and biological activity.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques that build upon the principles of classical mechanics to study the behavior of molecules over time. These methods are particularly valuable for investigating the conformational dynamics and intermolecular interactions of this compound.

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. nih.gov This is achieved by systematically exploring the rotational freedom around single bonds and calculating the potential energy of the resulting conformers. While quantum chemical methods like DFT provide high accuracy, for larger systems or more extensive conformational searches, molecular mechanics (MM) force fields are often employed due to their computational efficiency.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). samipubco.comnih.gov This method is fundamental in drug discovery for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions. nih.govijcaonline.org For this compound, docking simulations can be performed against the active site of a target protein to predict its binding mode and affinity. researchgate.net

The docking process involves sampling a large number of possible orientations and conformations of the ligand within the receptor's binding site and then using a scoring function to rank them. nih.gov The top-ranked poses represent the most likely binding modes. Post-docking analysis reveals key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

To obtain a more quantitative estimate of binding affinity, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be applied to the docked poses. nih.govfrontiersin.org These methods calculate the free energy of binding by combining molecular mechanics energies with continuum solvation models. nih.govnih.gov The binding free energy is decomposed into various components, providing a detailed picture of the driving forces for binding. frontiersin.org

| Energy Component | Description | Typical Contribution to Binding |

|---|---|---|

| ΔEVDW (van der Waals) | Energy from van der Waals interactions between ligand and protein. | Favorable (negative) |

| ΔEelec (Electrostatic) | Energy from electrostatic interactions between ligand and protein. | Favorable (negative) |

| ΔGpolar (Polar Solvation) | Energy required to desolvate the polar parts of the ligand and protein. | Unfavorable (positive) |

| ΔGnonpolar (Nonpolar Solvation) | Energy gained from hydrophobic interactions and surface tension effects. | Favorable (negative) |

| ΔGbind (Total Binding Free Energy) | The sum of all energy components, representing the overall binding affinity. | Favorable (negative) for binders |

Computational methods can be used to simulate the entire course of a chemical reaction, providing a detailed understanding of the reaction mechanism. This involves identifying the reactants, products, and any intermediates, as well as locating the transition states that connect them. iitd.ac.inwikipedia.org The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate. wikipedia.org

For reactions involving this compound, such as nucleophilic addition to the cyano group or ring-opening of the thiazolidine moiety, computational simulations can elucidate the step-by-step mechanism. acs.orgresearchgate.net Methods like combined Quantum Mechanics/Molecular Mechanics (QM/MM) are particularly powerful for studying reactions in complex environments, such as in solution or within an enzyme's active site. nih.govfrontiersin.org In a QM/MM simulation, the reacting part of the system is treated with a high-level quantum mechanical method, while the surrounding environment is treated with a more computationally efficient molecular mechanics force field. youtube.com This approach allows for an accurate description of the bond-breaking and bond-forming processes while still accounting for the influence of the environment. nih.gov Transition state theory can then be used to calculate theoretical reaction rates from the computed activation energies. ox.ac.uk

Computational-Aided Design of Novel Thiazolidine Derivatives

The design of novel thiazolidine derivatives is significantly enhanced by a variety of computational techniques that predict the biological activity and pharmacokinetic properties of virtual compounds before their synthesis. This in silico approach accelerates the identification of promising drug candidates and reduces the costs associated with experimental screening.

Molecular Docking and Virtual Screening

Molecular docking is a key computational tool used to predict the binding orientation and affinity of a small molecule to a specific protein target. In the context of thiazolidine derivatives, docking studies have been instrumental in designing compounds for a range of biological targets, including enzymes and receptors implicated in various diseases. For instance, in the development of new selective cyclooxygenase-2 (COX-2) inhibitors, molecular modeling studies were performed to design novel 2-aryl-3-(4-sulfamoyl/methylsulfonylphenylamino)-4-thiazolidinones. The designed compounds with favorable binding modes and high docking scores were then synthesized and evaluated for their inhibitory activity nih.gov. Similarly, computational analyses of novel 4-thiazolidinone derivatives as potential anti-breast cancer agents involved molecular docking to demonstrate stable binding to the target protein, with binding scores ranging from -8.6 to -8.8 kcal/mol medmedchem.com.

Quantitative Structure-Activity Relationship (QSAR)

QSAR modeling establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of newly designed molecules. For thiazolidine derivatives, 3D-QSAR models have been developed to understand the structural requirements for their biological activities. These models help in identifying the key molecular features that contribute to the therapeutic efficacy of these compounds, thereby guiding the design of more potent analogs.

Pharmacokinetic and Toxicity Predictions (ADMET)

A significant challenge in drug development is the high attrition rate of candidates due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADMET). In silico ADMET prediction is now a standard practice in the early stages of drug design. For novel thiazolidine-4-one substituted thiazole derivatives, in silico tools were used to predict their molecular properties and potential antiepileptic activity biointerfaceresearch.com. Computational profiling of 4-thiazolidinone derivatives for their pharmacokinetic properties has shown their potential for oral bioavailability and the ability to cross the blood-brain barrier, which is crucial for treating central nervous system disorders medmedchem.com.

The following interactive table summarizes the application of various computational methods in the design of novel thiazolidine derivatives and their predicted outcomes.

| Computational Method | Application in Thiazolidine Derivative Design | Predicted Outcomes |

| Molecular Docking | Prediction of binding modes and affinities of novel thiazolidinones to target proteins (e.g., COX-2, kinases). | Identification of compounds with high binding scores and stable interactions with the active site of the target. |

| Virtual Screening | High-throughput screening of large compound libraries to identify potential thiazolidine-based hits. | Prioritization of a smaller, more manageable set of compounds for experimental testing. |

| QSAR | Development of models to correlate the structural features of thiazolidines with their biological activity. | Prediction of the potency of newly designed derivatives and guidance for structural modifications. |

| In Silico ADMET | Prediction of the absorption, distribution, metabolism, excretion, and toxicity profiles of new derivatives. | Early identification of candidates with favorable drug-like properties and lower risk of failure in later stages. |

Integration of Computational Methods with Experimental Studies for Mechanistic Validation

The synergy between computational and experimental approaches is crucial for validating the mechanisms of action of novel compounds and for refining computational models. This integrated approach provides a more comprehensive understanding of the molecular interactions and biological effects of thiazolidine derivatives.

Spectroscopic and Crystallographic Analysis Complemented by DFT

Experimental techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography provide valuable information about the three-dimensional structure and electronic properties of synthesized molecules. Density Functional Theory (DFT) calculations are often employed to complement these experimental findings. DFT can be used to calculate the optimized molecular geometry, vibrational frequencies, and NMR chemical shifts of a molecule, which can then be compared with experimental data to confirm the structure of the synthesized compound. For instance, DFT calculations have been used to understand the electronic structures and potential binding affinities of novel bioactive compounds rsc.org. In a study of 2-imino-4-oxo-1,3-thiazolidine hydrochloride, DFT calculations were performed to analyze its frontier molecular orbitals and electrostatic potential, providing insights into its reactivity researchgate.net.

Molecular Dynamics (MD) Simulations for Dynamic Insights

While molecular docking provides a static picture of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view of the interactions over time. MD simulations can be used to assess the stability of a ligand-protein complex and to identify key interactions that are maintained throughout the simulation. For novel 4-thiazolidinone derivatives designed as anti-breast cancer agents, MD simulations were used to confirm the stability of the protein-ligand complexes medmedchem.com. Similarly, MD simulations of 2-thioxothiazolidin-4-one derivatives with their target protein were carried out to validate the docking results and to understand the dynamic behavior of the complex nih.gov.

Iterative Drug Design Cycle

The integration of computational and experimental methods often follows an iterative cycle. Computational models are used to design and prioritize a set of compounds for synthesis. These compounds are then synthesized and their biological activity is determined through in vitro and/or in vivo assays. The experimental results are then used to refine the computational models, leading to the design of a new generation of compounds with improved properties. This iterative process of design, synthesis, and testing has been successfully applied to the development of various thiazolidine-based therapeutic agents.

The table below provides an overview of how computational methods are integrated with experimental techniques for the validation of thiazolidine derivatives.

| Computational Method | Integrated Experimental Technique | Purpose of Integration |

| DFT Calculations | NMR, FTIR, X-ray Crystallography | Confirmation of molecular structure, assignment of spectroscopic signals, and understanding of electronic properties. |

| Molecular Docking | In vitro biological assays | Validation of predicted binding modes and correlation of docking scores with experimental biological activity. |

| MD Simulations | Biophysical techniques | Assessment of the stability of ligand-protein complexes and detailed analysis of dynamic interactions. |

Future Directions and Emerging Research Opportunities for S 4 Cyanothiazolidine Hydrochloride

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The future synthesis of (S)-4-Cyanothiazolidine hydrochloride and its analogs is geared towards methods that are not only efficient but also environmentally benign. Traditional multi-step syntheses often involve hazardous reagents and generate significant waste. Research is now pivoting towards green chemistry principles to address these shortcomings.

Key areas of development include:

Catalytic Asymmetric Synthesis: Moving beyond classical resolution, the development of catalytic asymmetric methods for the direct synthesis of the chiral thiazolidine (B150603) ring will be a major focus. This involves designing novel chiral catalysts that can facilitate the cyclocondensation reaction with high enantioselectivity.

Multicomponent Reactions (MCRs): One-pot MCRs that combine three or more starting materials in a single step are highly sought after for their efficiency and atom economy. researchgate.net Future research could establish a one-pot protocol for synthesizing substituted (S)-4-Cyanothiazolidine derivatives, significantly reducing reaction times and purification steps. researchgate.net

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasonic irradiation are being explored to accelerate reaction rates and improve yields. researchgate.net These techniques can often reduce the need for high temperatures and long reaction times, contributing to a more sustainable process. researchgate.net

| Parameter | Traditional Synthetic Routes | Future Sustainable Routes |

|---|---|---|

| Efficiency | Often multi-step with intermediate isolation | One-pot, multicomponent reactions researchgate.net |

| Solvents | Use of chlorinated or other hazardous solvents | Aqueous media, ethanol, ionic liquids researchgate.netresearchgate.net |

| Catalysts | Homogeneous, single-use catalysts | Reusable, heterogeneous catalysts (e.g., solid acids) researchgate.net |

| Energy Input | Conventional heating, long reaction times | Microwave irradiation, ultrasound researchgate.net |

| Waste Profile | Higher E-factors (environmental factor) | Lower E-factors, improved atom economy nih.gov |

Expanding the Scope of Derivatization for Diverse Chemical Applications

The chemical structure of this compound offers multiple sites for modification, making it an ideal scaffold for creating diverse chemical libraries. Derivatization is a process of chemically modifying a compound to enhance its properties for analysis or to create new compounds with different biological activities. researchgate.net Future research will focus on exploiting the reactivity of the nitrile group and the thiazolidine ring.

Transformations of the Nitrile Group: The cyano group is a versatile functional group that can be converted into a variety of other moieties. Future work will likely involve the hydrolysis of the nitrile to a carboxylic acid, its reduction to an amine, or its reaction with organometallic reagents to form ketones. These transformations open doors to a vast array of secondary derivatives.

N-Substitution of the Thiazolidine Ring: The secondary amine within the thiazolidine ring is a prime site for substitution. Acylation, alkylation, or arylation at this position can introduce a wide range of substituents, allowing for the fine-tuning of the molecule's steric and electronic properties.

Synthesis of Fused Ring Systems: The functional groups of the thiazolidine can be used to construct more complex, fused heterocyclic systems. For example, reactions involving both the nitrogen and the cyano-derived group could lead to novel bicyclic structures with unique three-dimensional shapes, which are highly desirable in drug discovery.

| Reaction Site | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| C4-Nitrile Group | Hydrolysis | Carboxylic Acid | Peptidomimetics, further coupling reactions |

| C4-Nitrile Group | Reduction | Primary Amine | Linker for bioconjugation, synthesis of polyamines |

| C4-Nitrile Group | Cycloaddition | Tetrazole | Bioisostere for carboxylic acid, medicinal chemistry researchgate.net |

| N3-Amine | Acylation / Sulfonylation | Amide / Sulfonamide | Modulation of solubility and biological activity |

Discovery of New Biological Targets and Elucidation of their Interaction Mechanisms

The thiazolidine scaffold is a "privileged structure" in medicinal chemistry, known to be a component of various compounds with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net A significant future opportunity lies in screening libraries of this compound derivatives against a broad range of biological targets to uncover novel therapeutic applications.

Emerging research will likely focus on:

High-Throughput Screening (HTS): Systematically testing derivative libraries against panels of enzymes, receptors, and whole cells to identify new "hits" or lead compounds for various diseases.

Target Identification: For active compounds identified through HTS, the next step is to determine their specific molecular target. Modern chemical biology techniques, such as affinity chromatography, activity-based protein profiling (ABPP), and genetic approaches, will be crucial in this effort.

Mechanism of Action (MoA) Studies: Once a target is identified, detailed biochemical and biophysical studies are required to understand how the compound interacts with it. Techniques like X-ray crystallography, NMR spectroscopy, and surface plasmon resonance (SPR) can provide atomic-level insights into the binding mode, guiding further optimization of the lead compound.

Advanced Computational Methodologies for Predictive Design and Analysis

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery and development process. For this compound, in silico methods can provide valuable predictions and insights, reducing the time and cost associated with laboratory experiments.

Future applications of computational methodologies include:

Virtual Screening: Using molecular docking, large virtual libraries of derivatives can be screened against the three-dimensional structure of a known biological target to predict binding affinities and poses. mdpi.com This allows researchers to prioritize which compounds to synthesize and test. mdpi.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel derivatives. mdpi.com This early-stage assessment helps in identifying compounds with poor pharmacokinetic profiles, allowing researchers to focus on more promising candidates. mdpi.com

Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) can be used to study the electronic structure, reactivity, and stereochemistry of the thiazolidine derivatives. researchgate.net This information is valuable for understanding reaction mechanisms and designing more stable and effective molecules. researchgate.net

| Computational Method | Objective | Expected Outcome |

|---|---|---|

| Molecular Docking | Predict binding mode and affinity to a biological target. mdpi.com | Ranking of potential inhibitors; prioritization for synthesis. mdpi.com |

| Molecular Dynamics (MD) Simulation | Analyze the stability of the ligand-protein complex over time. | Insight into conformational changes and binding stability. |

| ADMET Profiling | Predict pharmacokinetic and toxicity properties in silico. mdpi.com | Early identification of compounds with undesirable properties. mdpi.com |

| Density Functional Theory (DFT) | Calculate electronic properties and reaction energetics. researchgate.net | Understanding of molecular stability and reactivity. researchgate.net |

Multidisciplinary Research at the Interface of Synthetic Chemistry, Chemical Biology, and Computational Science

The most significant breakthroughs involving this compound will emerge from collaborative efforts that span multiple scientific disciplines. The synergy between synthetic chemistry, biology, and computational science creates a powerful cycle of design, synthesis, and testing. antheia.bio

This integrated approach involves:

Design: Computational scientists use modeling and virtual screening to design novel derivatives with predicted activity and favorable properties.

Synthesis: Synthetic organic chemists develop efficient and sustainable routes to create these designed molecules in the laboratory. antheia.bio

Testing: Chemical biologists and pharmacologists evaluate the synthesized compounds in biological assays to determine their actual activity and mechanism of action.

Analysis: The experimental results are then fed back to the computational scientists to refine their models, leading to the design of improved second-generation compounds.

This iterative cycle, where different fields of expertise inform and guide one another, is essential for translating the potential of a versatile building block like this compound into tangible applications in materials science, agrochemicals, and human health. nih.gov The collaboration between chemists and biologists is crucial for making progress in understanding and addressing complex biological problems. nih.gov

Q & A

Q. How can contradictions in stability data under varying pH conditions be systematically resolved?

- Methodological Answer : Use a factorial design (e.g., 2 matrix) to test pH (2–10), temperature (25–60°C), and ionic strength (0.1–1.0 M). Monitor degradation kinetics via HPLC every 24 hours for 7 days. Apply ANOVA to identify significant factors (e.g., pH 2–4 accelerates cyanide hydrolysis, while pH 7–8 stabilizes the thiazolidine ring) . For longitudinal contradictions, replicate studies across independent labs to isolate batch-specific variability .

Q. What in silico strategies predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- Absorption : Use SwissADME to calculate bioavailability scores (e.g., topological polar surface area <80 Ų correlates with >50% intestinal absorption) .

- Metabolism : Simulate CYP450 interactions via molecular docking (AutoDock Vina) using PDB structures (e.g., CYP3A4) to predict metabolic hotspots .

- Toxicity : Apply QSAR models (e.g., ProTox-II) to assess cyanide-related hepatotoxicity risks .

Q. How to design experiments to assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer :

- Binding Affinity : Use surface plasmon resonance (SPR) with immobilized target proteins (e.g., amine coupling to CM5 chips) and compound concentrations (1 nM–100 µM) to calculate values .

- Functional Assays : For enzyme inhibition, measure IC via fluorogenic substrates (e.g., Z-Gly-Pro-AMC for prolyl oligopeptidase) .

- Cellular Uptake : Radiolabel the compound with C and quantify intracellular accumulation in HEK293 cells using liquid scintillation counting .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported bioactivity across cell-based assays?

- Methodological Answer :

- Standardize Conditions : Use identical cell lines (e.g., HepG2 for liver metabolism studies), passage numbers (<20), and media (10% FBS in DMEM) .

- Control for Cyanide Release : Pre-treat cells with 1 mM hydroxocobalamin (a cyanide scavenger) to isolate thiazolidine-specific effects .

- Statistical Harmonization : Apply meta-analysis tools (e.g., RevMan) to aggregate data from ≥3 studies, weighting results by sample size and assay precision .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.